molecular formula C23H27NO5 B1616426 EINECS 261-988-9 CAS No. 59945-37-8

EINECS 261-988-9

Katalognummer: B1616426
CAS-Nummer: 59945-37-8
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: ALEAMTPFNLZKMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 261-988-9 is a complex organic compound with a unique structure

Vorbereitungsmethoden

The synthesis of EINECS 261-988-9 involves several steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:

    Cyclization reactions: These are used to form the fused ring system.

    Oxidation and reduction reactions: These are employed to introduce and modify functional groups.

    Industrial production methods: Large-scale production may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.

Analyse Chemischer Reaktionen

EINECS 261-988-9 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

    Common reagents and conditions: These reactions typically use reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

    Major products: The products of these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

EINECS 261-988-9 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a precursor for other complex organic compounds.

Wirkmechanismus

The mechanism of action of EINECS 261-988-9 involves its interaction with specific molecular targets and pathways. These may include:

    Molecular targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to specific biological effects.

Eigenschaften

CAS-Nummer

59945-37-8

Molekularformel

C23H27NO5

Molekulargewicht

397.5 g/mol

IUPAC-Name

2,9,17,24,27-pentaoxa-29-azapentacyclo[13.13.1.03,8.011,29.018,23]nonacosa-3,5,7,18,20,22-hexaene

InChI

InChI=1S/C23H27NO5/c1-2-9-20-19(8-1)26-13-12-25-16-23-24-17(14-27-20)6-5-7-18(24)15-28-21-10-3-4-11-22(21)29-23/h1-4,8-11,17-18,23H,5-7,12-16H2

InChI-Schlüssel

ALEAMTPFNLZKMG-UHFFFAOYSA-N

SMILES

C1CC2COC3=CC=CC=C3OCCOCC4N2C(C1)COC5=CC=CC=C5O4

Kanonische SMILES

C1CC2COC3=CC=CC=C3OCCOCC4N2C(C1)COC5=CC=CC=C5O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.